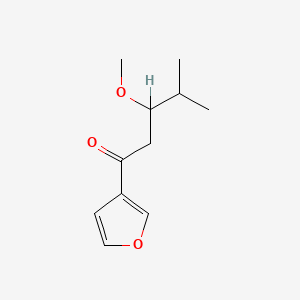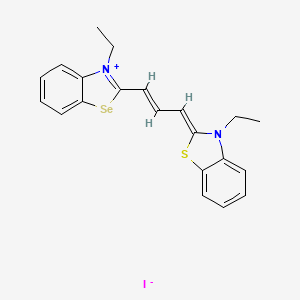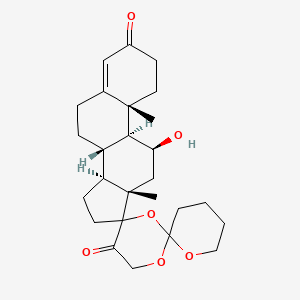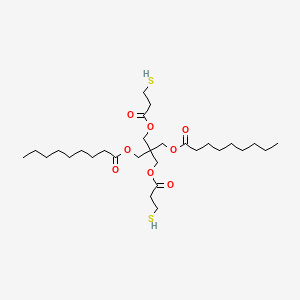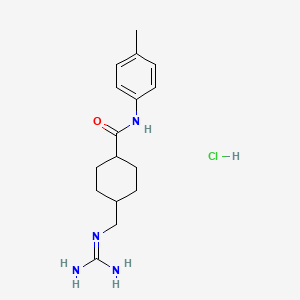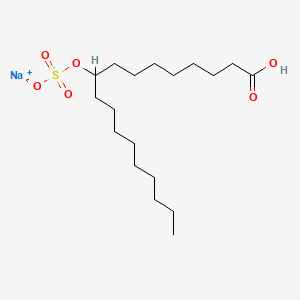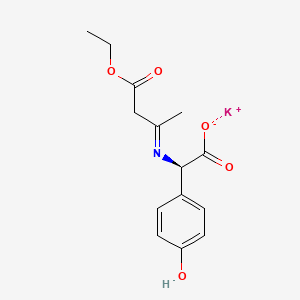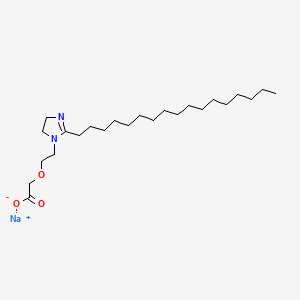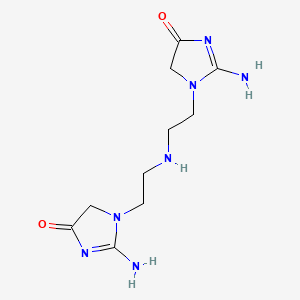
Einecs 303-070-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of O-Tolidine dihydrochloride hydrate typically involves multi-step organic synthesis reactions. One common method includes the preparation of 3,3’-dimethylbenzidine dihydrochloride through a series of reactions involving various reagents and conditions . Industrial production methods often require precise control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
O-Tolidine dihydrochloride hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
O-Tolidine dihydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an important reagent in organic synthesis.
Biology: It may be used in various biological assays and experiments.
Industry: It is used in the preparation of dyes and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of O-Tolidine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. It can act as a reducing agent, facilitating the reduction of other compounds. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
O-Tolidine dihydrochloride hydrate can be compared with other similar compounds such as:
Benzidine: Another aromatic amine used in dye synthesis.
3,3’-Dimethylbenzidine: A related compound with similar chemical properties.
4,4’-Methylenedianiline: Used in the production of polyurethane foams and other industrial applications.
O-Tolidine dihydrochloride hydrate is unique due to its specific molecular structure and properties, which make it suitable for certain applications where other compounds may not be as effective .
Properties
CAS No. |
94158-01-7 |
|---|---|
Molecular Formula |
C10H17N7O2 |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
2-amino-3-[2-[2-(2-amino-5-oxo-4H-imidazol-3-yl)ethylamino]ethyl]-4H-imidazol-5-one |
InChI |
InChI=1S/C10H17N7O2/c11-9-14-7(18)5-16(9)3-1-13-2-4-17-6-8(19)15-10(17)12/h13H,1-6H2,(H2,11,14,18)(H2,12,15,19) |
InChI Key |
GATGYMBYAYXMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C(N1CCNCCN2CC(=O)N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


